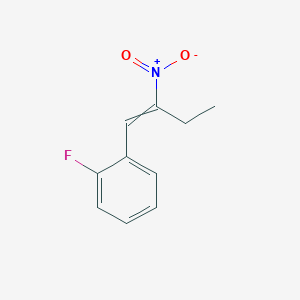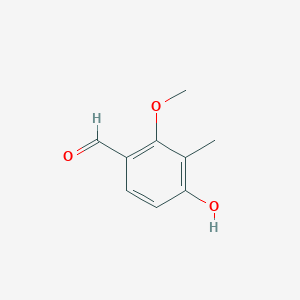![molecular formula C10H10O2S B8548496 3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one](/img/structure/B8548496.png)
3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is a heterocyclic compound that features a unique fusion of thieno and furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C . This reaction proceeds through a series of steps, including the formation of intermediate adducts and intramolecular cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-b]thiophene: A related compound with similar electronic properties but different structural features.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with extended π-conjugation and higher charge mobility.
Uniqueness
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is unique due to its specific fusion of thieno and furan rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a potential lead compound in drug discovery.
Propiedades
Fórmula molecular |
C10H10O2S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C10H10O2S/c1-3-4-8-6(2)7-5-12-10(11)9(7)13-8/h3H,1,4-5H2,2H3 |
Clave InChI |
AZFKMCJHSCNIAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1COC2=O)CC=C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-methylthio-4H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B8548414.png)

![6-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B8548421.png)






![2-(7-Hydroxymethyl-benzo[b]thiophen-3-yl)-ethanol](/img/structure/B8548464.png)

![5-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B8548483.png)
![(S)-2-benzylhexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B8548511.png)

